molecular formula C21H25N3OS B6428381 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide CAS No. 2034268-91-0

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide

Cat. No.: B6428381
CAS No.: 2034268-91-0
M. Wt: 367.5 g/mol
InChI Key: QVCMRJZXKPASMO-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting with 3,5-dimethyl-1H-pyrazole, which can be synthesized from acetylacetone and hydrazine hydrate under reflux conditions.

    Thiophene Substitution: The thiophene ring is introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling Reaction: The pyrazole and thiophene intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Amidation: The final step involves the amidation of the coupled intermediate with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group of the amide using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Alcohols from the reduction of the amide carbonyl group.

    Substitution: Various substituted pyrazole or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of multiple heterocyclic rings.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The pyrazole and thiophene rings are known pharmacophores in various drugs, suggesting that this compound might have applications in treating diseases such as inflammation, cancer, or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of conjugated systems within its structure.

Mechanism of Action

The mechanism by which N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring could participate in hydrogen bonding or π-π stacking interactions, while the thiophene ring might engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-pyrazol-1-yl)ethyl]-2-phenylbutanamide: Lacks the thiophene ring, potentially altering its electronic properties and biological activity.

    N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-phenylbutanamide: Similar but without the thiophene ring, which might affect its reactivity and applications.

    N-[2-(thiophen-2-yl)ethyl]-2-phenylbutanamide: Lacks the pyrazole ring, which could significantly change its chemical and biological properties.

Uniqueness

The presence of both the pyrazole and thiophene rings in N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide makes it unique. This combination of heterocycles can confer distinct electronic properties and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-4-18(17-9-6-5-7-10-17)21(25)22-14-19(20-11-8-12-26-20)24-16(3)13-15(2)23-24/h5-13,18-19H,4,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCMRJZXKPASMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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